molecular formula C12H17ClFN B13596778 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride

Cat. No.: B13596778
M. Wt: 229.72 g/mol
InChI Key: OQAQXKHKPNNOMD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride is a chemical compound characterized by the presence of a fluorophenyl group attached to a cyclobutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride typically involves the following steps:

    Formation of the Cyclobutanone Intermediate: The initial step involves the formation of a cyclobutanone intermediate through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the cyclobutanone intermediate.

    Amine Formation: The final step involves the conversion of the ketone group to an amine group, typically through reductive amination.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the cyclobutanamine structure can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride is unique due to its specific combination of a fluorophenyl group and a cyclobutanamine structure. This combination can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C12H16FN.ClH/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9;/h3-6H,7-8,14H2,1-2H3;1H

InChI Key

OQAQXKHKPNNOMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)F)N)C.Cl

Origin of Product

United States

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